molecular formula C8H11Br2N3O B358877 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one CAS No. 914350-23-5

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B358877
CAS No.: 914350-23-5
M. Wt: 325g/mol
InChI Key: TWIMOFCDSQKNPV-UHFFFAOYSA-N
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Description

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring, and a dimethylbutanone moiety attached to the triazole ring

Preparation Methods

The synthesis of 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of the dimethylbutanone moiety. One common synthetic route involves the following steps:

    Bromination of 1H-1,2,4-triazole: This step involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as dichloromethane (DCM) and a base like sodium hydroxide.

    Introduction of the dimethylbutanone moiety: The brominated triazole is then reacted with 3,3-dimethylbutan-2-one under appropriate conditions to form the final product.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the carbonyl group in the dimethylbutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex molecules. These reactions often require the use of catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound has potential applications in the study of biological systems, including enzyme inhibition and protein-ligand interactions. It may also be used as a probe to investigate cellular processes.

    Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its triazole moiety is known to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dibromo-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIMOFCDSQKNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182251
Record name 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914350-23-5
Record name 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914350-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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